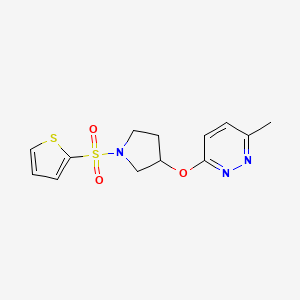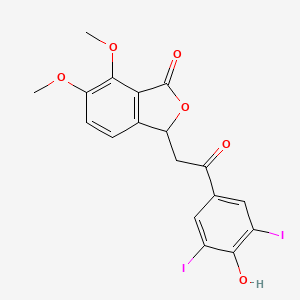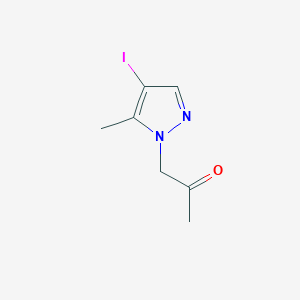
1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 5-position of the pyrazole ring, along with a propan-2-one moiety attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the iodination of 5-methyl-1H-pyrazole followed by the alkylation of the resulting 4-iodo-5-methyl-1H-pyrazole with 2-bromopropan-2-one.
-
Iodination of 5-methyl-1H-pyrazole
- Reagent: Iodine (I₂)
- Solvent: Acetic acid
- Temperature: Room temperature
- Reaction: 5-methyl-1H-pyrazole + I₂ → 4-iodo-5-methyl-1H-pyrazole
-
Alkylation of 4-iodo-5-methyl-1H-pyrazole
- Reagent: 2-bromopropan-2-one
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: 80°C
- Reaction: 4-iodo-5-methyl-1H-pyrazole + 2-bromopropan-2-one → this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
-
Substitution Reactions
- Reagents: Sodium azide (NaN₃), Potassium thiocyanate (KSCN)
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 60-80°C
-
Reduction Reactions
- Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
- Solvent: Ethanol, Tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
-
Oxidation Reactions
- Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
- Solvent: Water, Acetone
- Temperature: Room temperature to 50°C
Major Products Formed
Substitution Reactions: 1-(4-Azido-5-methyl-1H-pyrazol-1-yl)propan-2-one, 1-(4-Thiocyanato-5-methyl-1H-pyrazol-1-yl)propan-2-one
Reduction Reactions: 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-ol
Oxidation Reactions: 1-(4-Iodo-5-carboxy-1H-pyrazol-1-yl)propan-2-one
Scientific Research Applications
1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
Comparison with Similar Compounds
1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one can be compared with other similar compounds, such as:
- 1-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propan-2-one
- 1-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-2-one
- 1-(4-Fluoro-5-methyl-1H-pyrazol-1-yl)propan-2-one
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can enhance the compound’s ability to participate in substitution reactions and increase its binding affinity to molecular targets.
Properties
IUPAC Name |
1-(4-iodo-5-methylpyrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(11)4-10-6(2)7(8)3-9-10/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGPKDSTYVRKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2728305.png)
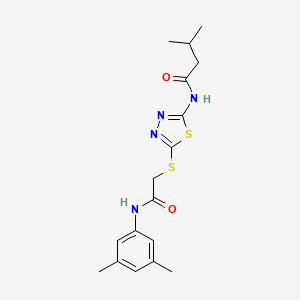
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2728308.png)
![1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2728309.png)
![2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2728311.png)
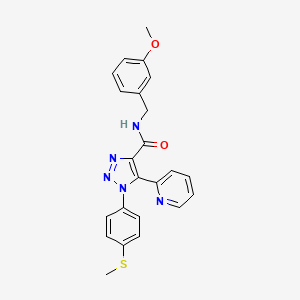
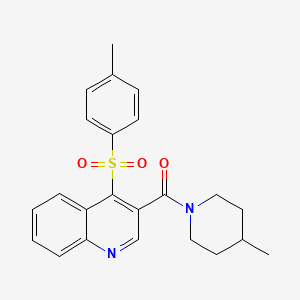
![1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B2728317.png)
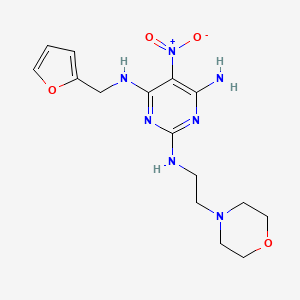
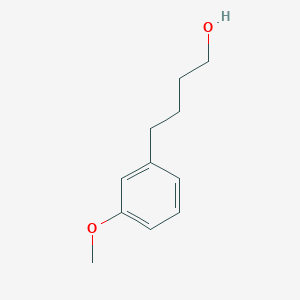
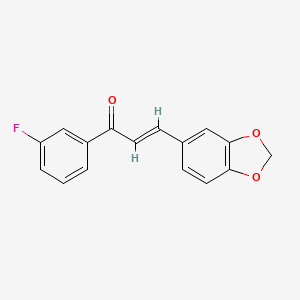
![4-benzyl-N-[(3-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2728324.png)
